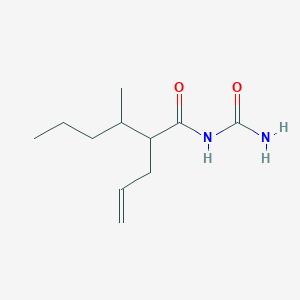
N-carbamoyl-3-methyl-2-prop-2-enylhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-carbamoyl-3-methyl-2-prop-2-enylhexanamide is a chemical compound with a unique structure that includes a carbamoyl group, a methyl group, and a prop-2-enyl group attached to a hexanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamoyl-3-methyl-2-prop-2-enylhexanamide typically involves the nucleophilic addition to carbon-nitrogen double bonds (imines). This method is favored due to the increased reactivity of N-carbamoyl imines towards nucleophiles . The reaction conditions often include the use of electron-withdrawing groups at nitrogen to enhance reactivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-carbamoyl-3-methyl-2-prop-2-enylhexanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
N-carbamoyl-3-methyl-2-prop-2-enylhexanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It could be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-carbamoyl-3-methyl-2-prop-2-enylhexanamide involves its interaction with specific molecular targets and pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other N-carbamoyl derivatives and hexanamide derivatives. These compounds share structural similarities but may differ in their specific functional groups and reactivity.
Uniqueness
N-carbamoyl-3-methyl-2-prop-2-enylhexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88374-61-2 |
|---|---|
Molekularformel |
C11H20N2O2 |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
N-carbamoyl-3-methyl-2-prop-2-enylhexanamide |
InChI |
InChI=1S/C11H20N2O2/c1-4-6-8(3)9(7-5-2)10(14)13-11(12)15/h5,8-9H,2,4,6-7H2,1,3H3,(H3,12,13,14,15) |
InChI-Schlüssel |
OXTKMFYCHLXIFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C(CC=C)C(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



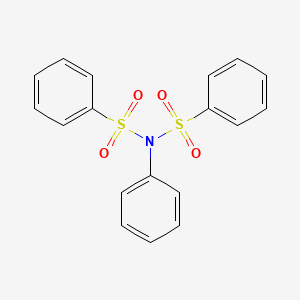
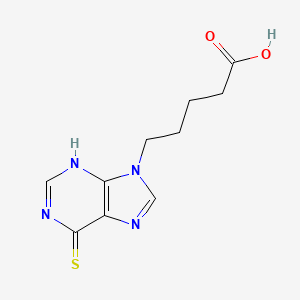


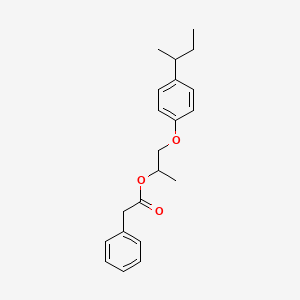
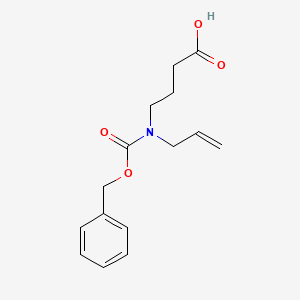
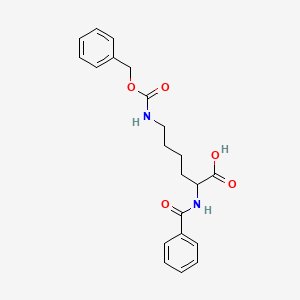
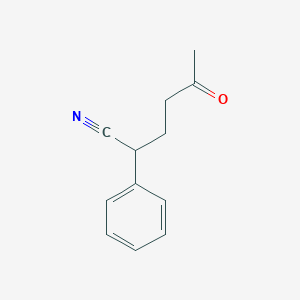

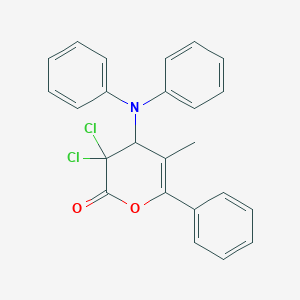
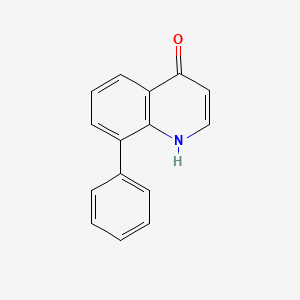
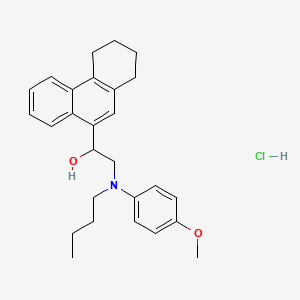
![2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid](/img/structure/B14010663.png)
